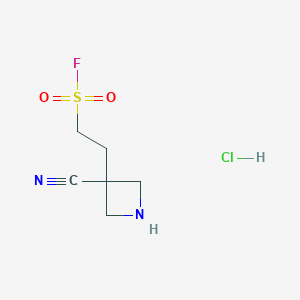
2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride is a useful research compound. Its molecular formula is C6H10ClFN2O2S and its molecular weight is 228.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests it may interact with various biological targets, influencing several biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyanoazetidine moiety linked to an ethanesulfonyl fluoride group. This structural arrangement is significant for its reactivity and interaction with biological molecules.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈ClF₃N₂O₂S |
| Molecular Weight | 255.67 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in target proteins, leading to inhibition of enzyme activity. This characteristic makes it a candidate for studying enzyme regulation and potential therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit serine proteases, which are crucial in various physiological processes including blood coagulation and immune response.
- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics.
- Anticancer Activity : Some studies have explored its effects on cancer cell lines, suggesting that it may induce apoptosis in certain types of cancer cells.
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited the activity of serine proteases at micromolar concentrations, showing potential as a therapeutic agent in conditions where these enzymes are overactive.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its utility in treating infections caused by resistant strains.
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis, indicating its potential role as an anticancer agent.
Propriétés
IUPAC Name |
2-(3-cyanoazetidin-3-yl)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S.ClH/c7-12(10,11)2-1-6(3-8)4-9-5-6;/h9H,1-2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIEFJDGRPWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCS(=O)(=O)F)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













